Dimethyl 4-(4-{[(2-methoxyphenoxy)acetyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are well-known for their role in medicinal chemistry, particularly as calcium channel blockers. This specific compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenoxy, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Functional groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3,5-DIMETHYL 4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and used in managing hypertension.
Uniqueness
3,5-DIMETHYL 4-(4-{[2-(2-METHOXYPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its methoxy and phenoxy groups can influence its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C26H27NO8 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
dimethyl 4-[4-[2-(2-methoxyphenoxy)acetyl]oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO8/c1-15-22(25(29)32-4)24(23(16(2)27-15)26(30)33-5)17-10-12-18(13-11-17)35-21(28)14-34-20-9-7-6-8-19(20)31-3/h6-13,24,27H,14H2,1-5H3 |
InChI Key |
UTGSYCCIPKJRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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